molecular formula C12H15NO8 B12404091 2-Nitrophenyl a-D-glucopyranoside

2-Nitrophenyl a-D-glucopyranoside

Cat. No.: B12404091
M. Wt: 301.25 g/mol
InChI Key: KUWPCJHYPSUOFW-ZIQFBCGOSA-N
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Description

2-Nitrophenyl α-D-glucopyranoside is a chemical compound with the molecular formula C12H15NO8. It is commonly used as a chromogenic substrate for α-glucosidase, an enzyme that catalyzes the hydrolysis of α-glucosidic linkages in carbohydrates. This compound is particularly valuable in biochemical assays and research due to its ability to produce a colorimetric change upon enzymatic action, making it easy to measure and analyze.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrophenyl α-D-glucopyranoside typically involves the reaction of 2-nitrophenol with α-D-glucopyranosyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the glycosidic bond.

Industrial Production Methods

Industrial production of 2-Nitrophenyl α-D-glucopyranoside follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Nitrophenyl α-D-glucopyranoside primarily undergoes hydrolysis reactions catalyzed by α-glucosidase. This hydrolysis results in the formation of 2-nitrophenol and α-D-glucose. The compound can also participate in other reactions such as oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Catalyzed by α-glucosidase, typically in a buffered aqueous solution at pH 6.8 and 37°C.

    Oxidation: Can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

Major Products Formed

    Hydrolysis: 2-nitrophenol and α-D-glucose.

    Oxidation: Products depend on the oxidizing agent used but may include nitro derivatives.

    Reduction: Amino derivatives of the compound.

Scientific Research Applications

2-Nitrophenyl α-D-glucopyranoside is widely used in scientific research, particularly in the following fields:

    Chemistry: Used as a substrate in enzymatic assays to study the activity of α-glucosidase and other glycosidases.

    Biology: Employed in the investigation of carbohydrate metabolism and enzyme kinetics.

    Medicine: Utilized in the development of diagnostic assays for diseases such as diabetes, where α-glucosidase activity is a key parameter.

    Industry: Applied in the quality control of food products and pharmaceuticals to measure enzyme activity.

Mechanism of Action

The mechanism of action of 2-Nitrophenyl α-D-glucopyranoside involves its hydrolysis by α-glucosidase. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, resulting in the release of 2-nitrophenol and α-D-glucose. The 2-nitrophenol produced can be quantified by measuring its absorbance at 400 nm, providing a direct measure of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl α-D-glucopyranoside: Another chromogenic substrate for α-glucosidase, differing in the position of the nitro group.

    2-Nitrophenyl β-D-galactopyranoside: Used as a substrate for β-galactosidase, producing a similar colorimetric change upon hydrolysis.

    p-Nitrophenyl α-D-glucopyranoside: A closely related compound with similar applications but different structural properties.

Uniqueness

2-Nitrophenyl α-D-glucopyranoside is unique due to its specific interaction with α-glucosidase, making it an ideal substrate for studying this enzyme’s activity. Its distinct chemical structure allows for precise and reliable measurements in various biochemical assays, setting it apart from other similar compounds.

Properties

Molecular Formula

C12H15NO8

Molecular Weight

301.25 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol

InChI

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12+/m1/s1

InChI Key

KUWPCJHYPSUOFW-ZIQFBCGOSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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